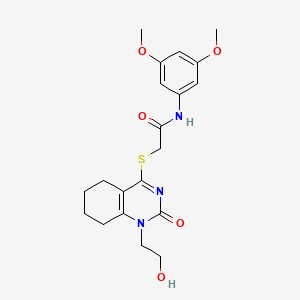

N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-27-14-9-13(10-15(11-14)28-2)21-18(25)12-29-19-16-5-3-4-6-17(16)23(7-8-24)20(26)22-19/h9-11,24H,3-8,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDIPKFGEMHEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, patents, and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H23N3O5S

- Molecular Weight : 405.5 g/mol

- CAS Number : 899977-26-5

Research indicates that the compound functions primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO plays a significant role in immune regulation and is often implicated in tumor-induced immunosuppression. By inhibiting this enzyme, this compound may enhance anti-cancer treatments and improve immune responses in various conditions .

Anticancer Properties

The compound has shown promise in enhancing the effectiveness of anti-cancer therapies. In preclinical studies, it was noted to:

- Increase Tumor Infiltration : Enhanced the infiltration of immune cells into tumors.

- Synergistic Effects : When combined with traditional chemotherapeutics, it resulted in improved tumor regression rates.

Immunomodulatory Effects

The modulation of IDO activity suggests potential applications in:

- Autoimmune Diseases : By restoring immune balance.

- Infectious Diseases : Particularly those associated with chronic inflammation or immune evasion strategies.

Case Studies

A notable study investigated the effects of this compound in a murine model of melanoma. The results indicated:

- Reduced Tumor Growth : Mice treated with the compound exhibited a significant reduction in tumor size compared to controls.

- Improved Survival Rates : The survival rate was markedly higher in treated groups.

Data Table: Summary of Biological Activities

Research Findings

Recent patents have highlighted various methods for utilizing this compound:

Comparison with Similar Compounds

Key Observations :

- The 2-hydroxyethyl group may improve aqueous solubility compared to compounds 9–13, which rely on lipophilic substituents (e.g., chlorobenzylidene).

- Melting points of analogs correlate with substituent polarity and molecular symmetry; the target compound’s melting point is unreported but likely influenced by its hybrid hydrophilic-lipophilic structure.

Functional Analogues in the Benzothiazole Family

describes benzothiazole derivatives (e.g., compounds 5a–5g) with demonstrated anti-inflammatory and antibacterial activity. A comparative analysis is provided below:

Key Differences :

- The target compound’s quinazolinone-thioacetamide hybrid lacks the fused heterocyclic systems (e.g., oxadiazole) seen in benzothiazole derivatives, which may reduce metabolic stability but improve synthetic accessibility.

- The 3,5-dimethoxyphenyl group in the target compound could confer distinct electronic effects compared to the nitro or halogenated aryl groups in benzothiazole analogs.

Research Findings and Limitations

- Biological Activity: No direct data exists for the target compound. However, benzothiazole derivatives () with anti-inflammatory and antibacterial properties highlight the importance of sulfur-containing scaffolds in medicinal chemistry .

- Data Gaps : Melting points, yields, and bioactivity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the hexahydroquinazolinone core. A common strategy includes nucleophilic substitution between a thiol-containing intermediate (e.g., 1-(2-hydroxyethyl)-2-oxo-hexahydroquinazoline-4-thiol) and a chloroacetylated aromatic amine (e.g., N-(3,5-dimethoxyphenyl)chloroacetamide). Reactions are often conducted in polar aprotic solvents like DMF with potassium carbonate as a base . Purification employs column chromatography or recrystallization, with TLC monitoring for reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methoxy, hydroxyethyl, and thioacetamide groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=O (1670–1700 cm⁻¹) and S–C=O (1250–1300 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity screening in cell lines (e.g., MTT assays). For hypoglycemic activity, glucose uptake assays in adipocytes or hepatocytes are performed, referencing protocols from structurally similar thiazolidinedione derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of thiol and acetamide moieties?

- Methodology : Yield optimization requires controlling reaction parameters:

- Solvent : DMF or DMSO enhances solubility of aromatic intermediates.

- Temperature : Room temperature minimizes side reactions (e.g., oxidation of thiols).

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence bioactivity?

- Methodology : Comparative studies involve synthesizing analogs (e.g., replacing 3,5-dimethoxyphenyl with 3-nitrophenyl) and testing their binding affinities via molecular docking or surface plasmon resonance (SPR). Bioactivity trends are correlated with electronic (Hammett constants) and steric parameters .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, serum concentration). Validate results by:

- Replicating assays in standardized conditions (e.g., 10% FBS in DMEM).

- Cross-referencing with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Experimental Design & Mechanistic Insights

Q. How to design stability studies for this compound under physiological conditions?

- Methodology : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation products via HPLC-MS. Stability in plasma is assessed by spiking into human plasma and analyzing aliquots over 24 hours .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.